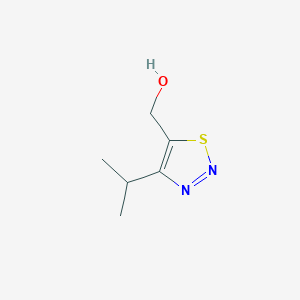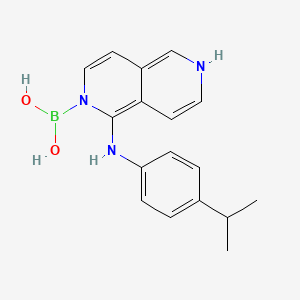
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride is a chemical compound that features a pyrazole ring substituted with an amino group and a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride typically involves the reaction of 4-amino-1H-pyrazole with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbon atom of the chloropropanol, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified through crystallization or recrystallization techniques to obtain high purity material suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Amino-pyrazol-1-yl)propanal or 3-(4-Amino-pyrazol-1-yl)propanone.
Reduction: Formation of 3-(4-Amino-pyrazol-1-yl)propan-1-amine.
Substitution: Formation of 3-(4-Amino-pyrazol-1-yl)propyl halides or esters.
科学的研究の応用
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as a ligand in enzyme inhibition assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block for complex organic molecules.
作用機序
The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
類似化合物との比較
Similar Compounds
3-(4-Bromopyrazol-1-yl)propan-1-ol: Similar structure but with a bromine atom instead of an amino group.
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the pyrazole ring, which allows for diverse chemical modifications and potential biological activities. Its structure provides a versatile scaffold for the development of new pharmaceuticals and research compounds .
特性
分子式 |
C6H12ClN3O |
|---|---|
分子量 |
177.63 g/mol |
IUPAC名 |
3-(4-aminopyrazol-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c7-6-4-8-9(5-6)2-1-3-10;/h4-5,10H,1-3,7H2;1H |
InChIキー |
BXDGNAYQSPOMGE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1CCCO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1514287.png)




![disodium;5-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-[2-[4-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1514305.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B1514310.png)



![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)

![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)
